Ethyl 2,3,4-tri-O-benzyl-b-D-thioglucopyranoside
Description
Significance of Carbohydrates and Glycoconjugates in Biological Systems
Carbohydrates and their conjugates with proteins (glycoproteins) and lipids (glycolipids), collectively known as glycoconjugates, are ubiquitous in biological systems and play pivotal roles in a multitude of physiological and pathological processes. They are integral components of cell membranes and the extracellular matrix, where they mediate cell-cell recognition, adhesion, and signaling. nih.govnih.gov For instance, the complex glycans on cell surfaces are crucial for immune responses, acting as recognition sites for immune cells and as attachment points for pathogens such as bacteria and viruses. biosynth.com
The diverse structures of glycans allow for a high degree of specificity in these interactions, making them attractive targets for the development of therapeutics. nih.gov Carbohydrate-based drugs and vaccines are a growing area of pharmaceutical research, targeting everything from infectious diseases to cancer. nih.govsynthose.com The aberrant glycosylation patterns on the surface of cancer cells, for example, are a hallmark of malignancy and can be exploited for targeted therapies. nih.gov
Overview of Chemical Glycosylation Strategies for Oligosaccharide Synthesis
The chemical synthesis of oligosaccharides requires precise control over the formation of glycosidic linkages, which can exist as either α or β anomers. Over the years, a variety of chemical glycosylation strategies have been developed to achieve this. A chemical glycosylation reaction involves the coupling of a glycosyl donor with a glycosyl acceptor, a process that requires activation by a suitable reagent. researchgate.net
Some of the earliest and most foundational methods include:
Koenigs-Knorr Reaction: One of the oldest glycosylation methods, it traditionally involves the reaction of a glycosyl halide (e.g., bromide or chloride) with an alcohol in the presence of a heavy metal salt, such as silver carbonate. mdpi.com This method has been widely used in the synthesis of complex oligosaccharides. smolecule.com
Helferich Method: This method utilizes a glycosyl acetate (B1210297) or halide as the donor and a Lewis acid or a mercury salt as a promoter. It offers an alternative to the silver salts used in the Koenigs-Knorr reaction. mdpi.com
Modern glycosylation chemistry has expanded to include a wide array of other glycosyl donors, such as trichloroacetimidates, glycosyl fluorides, and n-pentenyl glycosides, each with its own set of activation conditions and advantages. The choice of strategy often depends on the specific monosaccharide units being coupled and the desired stereochemical outcome.
Historical Development and Contemporary Relevance of Thioglycosides as Glycosyl Donors
Thioglycosides, which feature a sulfur linkage at the anomeric position, have emerged as highly versatile and widely used glycosyl donors in modern oligosaccharide synthesis. Their development as reliable donors has been a significant advancement in the field.
Initially, the stability of the anomeric thio-linkage was seen as a key advantage, allowing for a wide range of protecting group manipulations at other positions of the sugar ring without affecting the anomeric center. This stability, however, also necessitated the development of specific "thiophilic" activators to promote glycosylation.
In contemporary carbohydrate chemistry, thioglycosides are prized for several key features:
Stability: They are generally stable to a wide range of reaction conditions, making them excellent for multi-step synthetic sequences.
Tunable Reactivity: The reactivity of a thioglycoside donor can be modulated by the nature of the aglycon (the group attached to the sulfur) and the protecting groups on the sugar ring. This allows for chemoselective and regioselective glycosylation strategies.
Versatility: Thioglycosides can be readily converted into other types of glycosyl donors if needed, adding to their synthetic flexibility.
Orthogonal Strategies: The unique activation requirements of thioglycosides allow for their use in "orthogonal" glycosylation strategies, where different types of glycosyl donors can be selectively activated in the same reaction mixture.
Common activators for thioglycosides include N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), or dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST).
Structural Features and Chemical Properties of Ethyl 2,3,4-tri-O-benzyl-b-D-thioglucopyranoside in Context
This compound is a specific thioglycoside donor that embodies many of the advantageous features of this class of compounds. Its structure is characterized by a glucose core with benzyl (B1604629) ether protecting groups at the C2, C3, and C4 positions, an ethylthio group at the anomeric (C1) position, and a free hydroxyl group at the C6 position.
The key structural features and their implications for its chemical properties are:
β-Anomeric Configuration: The ethylthio group is in the equatorial position, defining it as a β-thioglycoside.
Ethylthio Group: This group serves as a stable yet activatable leaving group. Its reactivity is influenced by the electronic properties of the aglycon; for instance, ethyl thioglycosides are generally more reactive than the corresponding methyl thioglycosides.
Tri-O-benzyl Protecting Groups: Benzyl ethers are widely used as "permanent" protecting groups in carbohydrate synthesis due to their stability under a broad range of acidic and basic conditions. smolecule.com They are typically removed under reductive conditions, such as catalytic hydrogenation, which often does not affect other functional groups. smolecule.com The electron-donating nature of the benzyl groups enhances the reactivity of the glycosyl donor, a phenomenon often referred to as the "armed" effect.
Free 6-OH Group: The presence of an unprotected hydroxyl group at the C6 position makes this molecule not only a potential glycosyl donor but also a glycosyl acceptor at that position. This bifunctionality is highly valuable in the synthesis of oligosaccharides where elongation of the chain is desired at the C6 position.
The combination of a moderately reactive ethylthio leaving group and the "arming" effect of the benzyl ethers makes this compound a valuable tool for the synthesis of complex oligosaccharides. Its stability allows for the introduction of other functionalities or protecting groups at the C6 position before its use as a glycosyl donor.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | Ethyl 2,3,4-tris-O-(phenylmethyl)-1-thio-β-D-glucopyranoside |
| Molecular Formula | C29H34O5S |
| Molecular Weight | 494.64 g/mol |
| CAS Number | 126461-54-9 |
| Appearance | Typically a white to off-white solid |
| Key Structural Features | β-thioglycoside, Ethylthio leaving group, C2, C3, C4-O-benzyl protecting groups, Free C6-hydroxyl group |
Note: The data in this table is compiled from various chemical supplier databases and is consistent with the known properties of similar compounds.
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O5S/c1-2-35-29-28(33-21-24-16-10-5-11-17-24)27(32-20-23-14-8-4-9-15-23)26(25(18-30)34-29)31-19-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26-,27+,28-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQPSLVUJGSMNT-RQKPWJHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2,3,4 Tri O Benzyl B D Thioglucopyranoside and Its Derivatives
Preparation of Ethyl 2,3,4-tri-O-benzyl-b-D-thioglucopyranoside from Monosaccharide Precursors
The construction of this compound typically begins with a readily available monosaccharide, such as D-glucose. The synthetic pathway involves the strategic protection of hydroxyl groups and the stereoselective introduction of the anomeric thioethyl group. While a direct multi-gram synthesis for this specific compound is not extensively detailed, its preparation can be inferred from established methodologies for closely related thioglycosides. A plausible route involves the per-acetylation of D-glucose, followed by the introduction of the thioethyl group at the anomeric position using ethanethiol (B150549) and a Lewis acid catalyst. Subsequent deacetylation provides the core thioglucopyranoside, which is then selectively benzylated at the 2, 3, and 4-positions.
The formation of the thiopyranoside core is a critical step in the synthesis. Modern methods offer efficient and stereoselective ways to achieve this transformation.
From Glycals: One effective method involves the use of glycals (cyclic enol ethers derived from sugars). The oxidation of a protected glucal can form a 1,2-anhydro sugar intermediate. This strained epoxide can then be opened by a thiol, such as ethanethiol, to install the 1-thio group, often with high stereoselectivity. mdpi.com
Anomeric Substitution: Another common approach is the direct substitution of an anomeric leaving group. For instance, a per-acetylated sugar can be converted to an anomeric halide (e.g., bromide), which is then displaced by a thiol nucleophile. Alternatively, anomeric acetates can undergo substitution promoted by a Lewis acid like zinc iodide in the presence of a silyl (B83357) thioether (e.g., trimethylsilyl (B98337) ethanethiolate), to yield the desired β-thioglycoside. acs.orgacs.org
Solvent-Free Catalytic Conversion: Environmentally friendly protocols for converting sugar per-acetates into thioglycosides have been developed using catalysts like indium(III) chloride under solvent-free conditions, providing the desired products in a highly diastereoselective manner. researchgate.net
These methods provide reliable access to the thioglycoside scaffold, which can then be further functionalized.
The anomeric thioether, specifically the ethylthio group in this context, serves several crucial functions in carbohydrate chemistry.
Stability: Thioglycosidic linkages are significantly more stable towards chemical and enzymatic hydrolysis compared to their O-glycoside counterparts. researchgate.net This enhanced stability allows for a wider range of chemical transformations to be performed on the carbohydrate scaffold without risking cleavage of the anomeric group.
Glycosyl Donor Activation: The primary role of the anomeric thioether is to act as a "glycosyl donor." The sulfur atom can be activated by thiophilic promoters, such as N-iodosuccinimide (NIS) in combination with an acid like triflic acid (TfOH). researchgate.net This activation converts the stable thioglycoside into a reactive intermediate, facilitating the formation of a new glycosidic bond with a glycosyl "acceptor" (a sugar with a free hydroxyl group).
Stereochemical Influence: The nature of the anomeric group and the protecting groups on the sugar ring can influence the stereochemical outcome of the glycosylation reaction. nih.gov While the relationship is complex, the use of thioglycoside donors is a well-established strategy for controlling the formation of specific anomeric linkages in oligosaccharide synthesis. researchgate.net
Benzyl (B1604629) Protecting Group Strategies in Thioglucopyranoside Synthesis
Benzyl (Bn) ethers are one of the most widely used "permanent" protecting groups in carbohydrate synthesis. nih.gov Their stability to a broad range of reaction conditions, including acidic and basic environments, makes them ideal for protecting hydroxyl groups during multi-step synthetic sequences. chem-station.comorganic-chemistry.org The final removal of benzyl groups is typically achieved under reductive conditions, such as catalytic hydrogenolysis (e.g., H₂ over Pd/C). chem-station.comorganic-chemistry.org
Introducing benzyl groups at specific positions on a polyhydroxylated carbohydrate is a significant challenge. nih.gov Direct regioselective benzylation is not always straightforward, but several methods have been developed to achieve this control.
Stannylene Acetal-Mediated Benzylation: This is arguably the most common method for achieving regioselective protection. mdpi.com The carbohydrate is first reacted with a diorganotin oxide, such as dibutyltin (B87310) oxide (Bu₂SnO), to form a cyclic stannylene acetal (B89532). These acetals preferentially form across cis-vicinal diols. mdpi.com The formation of the stannylene acetal selectively enhances the nucleophilicity of one of the oxygen atoms, directing the subsequent alkylation by benzyl bromide to that specific position. nih.govmdpi.com
Catalytic Methods: Other metal catalysts, including those based on copper(II), nickel(II), and iron(III), have also been employed for regioselective alkylations. nih.gov For example, FeCl₃ has been used as a catalyst in regioselective benzoylation, and similar principles can apply to benzylation. nih.gov These methods aim to provide greener and more convenient alternatives to stoichiometric organotin reagents. nih.gov
The choice of solvent, base, and temperature can significantly impact the selectivity of these reactions.
| Method | Key Reagents | Typical Selectivity | Reference |
|---|---|---|---|
| Stannylene Acetal-Mediated Benzylation | Bu₂SnO, BnBr | High for equatorial hydroxyls in cis-diols | mdpi.com |
| FeCl₃-Catalyzed Benzoylation | FeCl₃, Acetylacetone, DIPEA, BzCl | Good selectivity for specific hydroxyls | nih.gov |
| Organobase-Catalyzed Benzoylation | 1-Benzoylimidazole, DBU | High selectivity for primary hydroxyls | mdpi.com |
The synthesis of complex oligosaccharides requires a sophisticated protecting group strategy known as an "orthogonal set." researchgate.net This strategy involves using multiple protecting groups on a single monosaccharide building block, where each type of group can be removed under a specific set of reaction conditions without affecting the others. researchgate.neticho.edu.pl
An orthogonal scheme allows for the selective deprotection of a single hydroxyl group at any desired stage of the synthesis, enabling the stepwise construction of branched and complex oligosaccharide chains. acs.org A typical orthogonal set might include:
Benzyl (Bn) ethers: As "permanent" groups, removed last by hydrogenolysis. chem-station.com
Acyl groups (e.g., Acetyl, Benzoyl): As "temporary" groups, removed under basic conditions (e.g., saponification).
Silyl ethers (e.g., TBDMS, TIPS): Removed with fluoride (B91410) ion sources (e.g., TBAF).
Allyl (All) ethers: Removed using palladium catalysts. acs.org
By combining groups like these, chemists can unmask a specific hydroxyl group to act as a glycosyl acceptor for the next coupling reaction, providing precise control over the final structure. researchgate.net
While benzyl groups are considered permanent, methods exist for their selective removal in the presence of other benzyl groups or other functionalities. This is crucial for creating a glycosyl acceptor from a fully benzylated precursor.
Regioselective Cleavage: In certain contexts, one benzyl group may be more labile than others. For example, the 6-O-benzyl group in some glucopyranosides can be selectively removed by acetolysis in the presence of secondary benzyl ethers. nih.gov
Oxidative Cleavage: Visible-light-mediated debenzylation using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has emerged as a powerful technique. acs.org This method allows for the cleavage of benzyl ethers under mild conditions and can be performed in the presence of sensitive functional groups like alkenes and azides, effectively turning the benzyl ether into a temporary protecting group. acs.org
Catalytic Hydrogenolysis Control: While catalytic hydrogenolysis typically removes all benzyl groups, the selectivity can sometimes be controlled. The choice of catalyst and reaction conditions can allow for the selective debenzylation of one position over another, or the removal of a benzyl group in the presence of other reducible functionalities like an aromatic chlorine. nacatsoc.org
These selective deprotection methods are instrumental in converting advanced intermediates into suitable acceptors for further glycosylation, enabling the synthesis of complex carbohydrate structures.
| Method | Key Reagents | Conditions | Selectivity/Advantages | Reference |
|---|---|---|---|---|
| Visible-Light Oxidative Cleavage | DDQ, Visible Light | Mild, photolytic | High functional group tolerance; can be used as a temporary group | acs.org |
| Regioselective Acetolysis | Acetic Anhydride, Acid Catalyst | Acidic | Selective for primary (e.g., 6-O-Bn) over secondary benzyl ethers | nih.gov |
| Selective Hydrogenolysis | H₂, Pd/C (specific preparations) | Catalytic, reductive | Can be tuned to debenzylate in the presence of other groups like aromatic halogens | nacatsoc.org |
Synthesis of Analogues and Modified Thioglucopyranoside Scaffolds
The core structure of this compound can be modified to create a diverse range of analogues for various applications in glycobiology and medicinal chemistry. These modifications include altering the carbohydrate core, changing the protecting group pattern, and employing enzymatic strategies for their synthesis.
The synthesis of thioglycoside analogues involves adapting methodologies to different sugar precursors. The preparation of thiofucopyranosides and thiogalactopyranosides serves as representative examples of these synthetic efforts.
Thiogalactopyranosides: A widely used thiogalactopyranoside is Isopropyl-β-D-thiogalactopyranoside (IPTG), an inducer of β-galactosidase activity. google.com One common synthetic route to IPTG starts from penta-acetyl galactose. google.com This raw material is first reacted with thiourea (B124793) to form an acetyl S-galactose isothiourea salt, which is then treated with a pyrosulfite to yield acetyl S-galactose. google.com Subsequent reaction with isopropyl bromide leads to the formation of isopropyl-β-D-thioacetylgalactoside, which is finally hydrolyzed in an alkaline system to produce IPTG. google.com While effective, this method can be complicated by the formation of isomeric impurities, making purification difficult. google.com
Thiofucopyranosides: The synthesis of thio-analogues of fucose, such as 5-Thio-L-fucose, has also been reported. researchgate.net One documented synthesis of 5-Thio-L-fucose was accomplished from D-glucose in a 16-step process. researchgate.net Such multi-step syntheses are often necessary to achieve the desired stereochemistry and functionalization of the final thio-sugar product. Commercially available building blocks like Ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside serve as glycosyl donors for incorporating L-fucose into larger oligosaccharide structures. synthose.combiosynth.com
The reactivity of thioglycoside donors in glycosylation reactions is heavily influenced by the nature of the protecting groups on the sugar ring. wiley-vch.de Strategic use of different protecting groups, such as acyl and silyl ethers, allows for precise control over synthetic outcomes. wiley-vch.denih.gov This principle is often described by the "armed-disarmed" concept, where electron-donating groups "arm" a glycosyl donor, making it more reactive, while electron-withdrawing groups "disarm" it. wiley-vch.de
Acyl Groups: Ester-based protecting groups like acetyl and benzoyl are strongly electron-withdrawing. wiley-vch.denih.gov Their presence deactivates the glycosyl donor by destabilizing the positive charge that develops at the anomeric center during activation, thus "disarming" the thioglycoside. wiley-vch.de For instance, an acetylated thioglycoside is significantly less reactive than its benzylated counterpart. nih.gov
Silyl Ethers: In contrast, silyl ethers are electron-donating and thus have an "arming" effect on thioglycoside donors. nih.gov Their electronic and steric properties differ significantly from acyl and alkyl groups. nih.govresearchgate.net Thioglycosides protected with silyl ethers, such as tert-butyldimethylsilyl (TBS), are even more reactive than those with benzyl ethers. nih.gov The bulkiness of silyl groups can also induce conformational changes in the pyranose ring, which can further enhance reactivity. nih.govresearchgate.net This increased reactivity allows for the selective glycosylation of a less reactive "armed" donor in the presence of a "disarmed" one. nih.gov
The following table summarizes the relative reactivity of thioglycoside donors based on their protecting groups.
| Protecting Group Type | Example(s) | Electronic Effect | Donor Reactivity | Classification |
| Acyl | Acetyl (Ac), Benzoyl (Bz) | Electron-withdrawing | Low | Disarmed |
| Alkyl Ether | Benzyl (Bn) | Electron-donating (less so than silyl) | Medium | Armed |
| Silyl Ether | TBS, TIPS, TBDPS | Electron-donating | High | Armed/Superarmed |
This table is based on principles described in cited research. wiley-vch.denih.gov
Chemoenzymatic synthesis combines the precision of enzymes with the flexibility of chemical synthesis to construct complex glycans and their analogues. nih.govnih.gov This approach leverages the high regio- and stereoselectivity of enzymes, such as glycosyltransferases and glycosidases, thereby avoiding the need for extensive protecting group manipulations often required in purely chemical methods. nih.govnih.gov
Glycosyltransferases are the enzymes responsible for forming glycosidic bonds in nature. nih.gov They use activated sugar donors, typically nucleotide sugars, to transfer a monosaccharide to an acceptor molecule with high fidelity. nih.gov While powerful, their use can be limited by the availability of the required enzymes and nucleotide sugar donors. nih.gov
Engineered glycosidases, known as "thioglycoligases," represent another important enzymatic tool. researchgate.net These are mutant retaining glycosidases, often with the general acid/base catalytic residue mutated, which are capable of synthesizing S-linked glycosides. researchgate.net They catalyze the reaction between a glycosyl donor (like a glycosyl fluoride) and a thio-sugar acceptor, which contains a more nucleophilic thiol group compared to a hydroxyl group. researchgate.net This strategy has been successfully applied to create α-thioglycoligases from α-glycosidases, achieving synthesis yields of up to 86%. researchgate.net The use of biocatalysis offers a sustainable approach, allowing reactions to occur under mild conditions in aqueous buffers. acs.org
Reactivity and Mechanistic Aspects of Ethyl 2,3,4 Tri O Benzyl B D Thioglucopyranoside As a Glycosyl Donor
General Principles of Thioglycoside Activation in Glycosylation
Thioglycosides, including the title compound, are favored glycosyl donors due to their stability during multi-step synthetic sequences and the array of available methods for their activation. nih.govresearchgate.netumsl.edu The presence of a sulfur atom at the anomeric center is key to their chemical behavior.
The activation of thioglycosides hinges on the concept of "thiophilicity," where an electrophilic promoter, or thiophile, interacts with the electron-rich sulfur atom of the thioether linkage. The soft nature of the anomeric sulfur atom makes it susceptible to attack by mild thiophilic reagents. nih.gov This interaction, typically the rate-determining step, converts the neutral thioether into a positively charged species, significantly enhancing its ability to function as a leaving group. nih.govresearchgate.net
A wide range of promoters can achieve this activation, including halonium ions (e.g., I⁺, Br⁺), metal salts, and other electrophilic systems. nih.gov For instance, molecular iodine (I₂) can interact with the anomeric sulfur to form an intermediate iodosulfonium complex. nih.govresearchgate.net This initial complexation is crucial for weakening the anomeric C-S bond, thereby priming the molecule for glycosidic bond formation.
In its native state, the ethylthio group is a poor leaving group, which imparts considerable stability to the thioglycoside molecule. This stability allows for extensive manipulation of protecting groups at other positions on the carbohydrate scaffold without disturbing the anomeric center. nih.govmdpi.com
Activation Strategies for Ethyl 2,3,4-tri-O-benzyl-b-D-thioglucopyranoside
Several robust methods have been developed for the activation of ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside, each with its own mechanistic nuances and practical applications.
The combination of N-Iodosuccinimide (NIS) and a catalytic quantity of triflic acid (TfOH) is one of the most widely employed systems for thioglycoside activation. nih.govumn.edu In this system, NIS serves as a source of the electrophilic iodonium (B1229267) ion (I⁺), which readily attacks the sulfur atom of the ethylthio group.
The reaction mechanism is believed to proceed as follows:
The thiophilic iodonium ion from NIS coordinates to the sulfur atom, forming a glycosyl iodosulfonium ion intermediate.
The strong Brønsted acid, TfOH, protonates an oxygen atom on the succinimide (B58015) moiety or assists in stabilizing the developing positive charge, which further enhances the leaving group's ability to depart. researchgate.net
The departure of the ethyl(iodo)succinimidyl-sulfonium species generates a highly reactive glycosyl oxocarbenium ion.
A nucleophilic glycosyl acceptor then attacks the oxocarbenium ion, leading to the formation of the desired glycosidic linkage.
This method is highly effective and has been adapted for use in automated solution-phase synthesis, highlighting its reliability and importance in modern carbohydrate chemistry. umn.edu The reaction is typically performed in an inert solvent, such as dichloromethane, often at low temperatures to control reactivity and selectivity. researchgate.netnih.gov
Transition metal salts, such as Copper(II) bromide (CuBr₂), have emerged as effective promoters for thioglycoside activation. mdpi.comumsl.edunih.gov While CuBr₂ alone can activate reactive glycosyl donors, its efficacy is significantly enhanced by the addition of a catalytic amount of TfOH, particularly for less reactive or "disarmed" donors. mdpi.comresearchgate.net
The precise mechanism is thought to involve the coordination of the Lewis acidic copper(II) center to the anomeric sulfur atom. This coordination withdraws electron density from the sulfur, weakening the C-S bond and facilitating its cleavage. The addition of TfOH as a co-promoter further polarizes the system and assists in the departure of the leaving group, likely through protonation or other electrostatic interactions. mdpi.com This dual-promoter system allows for efficient glycosylation under relatively mild conditions.
| Glycosyl Donor Reactivity | Promoter System | Typical Conditions | Outcome |
|---|---|---|---|
| Reactive ("Armed") | CuBr₂ (2.5 equiv) | DCE, rt, 24h | Good to excellent yields. mdpi.com |
| Less Reactive ("Disarmed") | CuBr₂ (2.5 equiv) / TfOH (0.5 equiv) | DCE, rt, 24h | High yields (e.g., 96%). mdpi.com |
Recent advancements in glycosylation chemistry have focused on the development of catalytic activation methods to minimize waste and improve efficiency. researchgate.net Strategies involving copper and rhodium carbenes represent a novel approach to thioglycoside activation. mdpi.com
In this methodology, a specially designed thioglycoside donor, often containing a diazo group, is used. mdpi.comscilit.com The mechanism proceeds via the following key steps:
A transition metal catalyst, such as a copper(I) or rhodium(II) complex, reacts with the diazo compound to generate a metal carbene intermediate.
The anomeric sulfur atom of the thioglycoside attacks the electrophilic carbene carbon in an intramolecular fashion.
This leads to the formation of a glycosyl sulfonium (B1226848) ylide.
In the presence of a Brønsted acid, the ylide is protonated, leading to the formation of a glycosyl sulfonium ion, which subsequently collapses to the reactive oxocarbenium ion and releases the metal catalyst. mdpi.com
This catalytic cycle allows for the activation of thioglycosides using substoichiometric amounts of the metal promoter. The use of earth-abundant copper makes this an attractive and more sustainable alternative to traditional stoichiometric promoters. mdpi.comscilit.comnih.govnsf.gov Furthermore, this approach can offer orthogonal reactivity, enabling selective activation of these specialized donors in the presence of conventional thioglycosides. mdpi.comnsf.gov
Alkylation-Based Activation Methods (e.g., Benzyl (B1604629) Trichloroacetimidate)
A novel method for the activation of thioglycosides involves the use of benzyl trichloroacetimidate (B1259523) (BnOTCAI) in the presence of a catalytic amount of triflic acid (TfOH). nih.govnih.gov This approach serves as a milder alternative to traditional alkylating agents like methyl trifluoromethanesulfonate (B1224126) (MeOTf), which is highly toxic. nih.gov Benzyl trichloroacetimidate is less volatile and considered less toxic, offering a safer route for the activation of thioglycosides. nih.govcymitquimica.comsigmaaldrich.com
The proposed mechanism for this activation involves the protonation of benzyl trichloroacetimidate by triflic acid, followed by nucleophilic attack by the sulfur atom of the thioglycoside. This leads to the formation of a sulfonium ion, which is a reactive intermediate. The subsequent departure of the ethylthio group as benzyl ethyl sulfide (B99878) and the attack of a glycosyl acceptor at the anomeric center result in the formation of the desired glycosidic bond. nih.gov The formation of benzyl ethyl sulfide has been confirmed through mass-spectrometric analysis of the reaction mixture. nih.gov
The efficiency of this activation method is dependent on the reactivity of both the glycosyl donor and acceptor. Highly reactive substrates generally provide excellent yields, while reactions involving unreactive donors or acceptors are less efficient. nih.gov For instance, the activation of more reactive thioimidates can be achieved with even milder reagents like methyl iodide. nih.gov
A typical experimental procedure involves stirring a mixture of the thioglycoside donor, glycosyl acceptor, and molecular sieves in a solvent like toluene. Benzyl trichloroacetimidate and a catalytic amount of triflic acid are then added, and the reaction is stirred to completion. nih.gov
Stereochemical Control in Glycosylation Reactions Utilizing Ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside
The stereochemical outcome of glycosylation is a critical aspect of carbohydrate synthesis. The formation of either an α- or β-glycosidic linkage is influenced by a multitude of factors. chemrxiv.org
Factors Influencing Anomeric Selectivity (α- vs. β-Glycoside Formation)
Anomeric selectivity in glycosylation reactions is a complex phenomenon governed by the interplay of various factors, including the nature of the glycosyl donor and acceptor, the promoter, the solvent, and the temperature. buchhaus.chresearchgate.net The stereochemical outcome is often rationalized by considering the reaction mechanism, which can range on a spectrum between SN1 and SN2 pathways. chemrxiv.orgresearchgate.net
In the context of Ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside, the absence of a participating group at the C2 position means that the stereoselectivity is not directed by neighboring group participation. This often leads to a mixture of α- and β-glycosides. The anomeric effect generally favors the formation of the α-glycoside. buchhaus.ch However, the final product distribution is determined by kinetic and thermodynamic factors. buchhaus.ch
The choice of activator and reaction conditions can significantly influence the α/β ratio. For example, the use of certain activators might favor the formation of a contact ion pair or a solvent-separated ion pair, each leading to different stereochemical outcomes. nih.gov
Remote Electronic Effects of Protecting Groups on Reactivity and Stereoselectivity
Protecting groups at positions other than C2 can exert remote electronic effects that influence both the reactivity of the glycosyl donor and the stereoselectivity of the glycosylation. nih.govnih.gov Electron-withdrawing groups, for instance, can decrease the electron density at the anomeric center, thereby "disarming" the glycosyl donor and reducing its reactivity. beilstein-journals.org Conversely, electron-donating groups can "arm" the donor, increasing its reactivity.
These remote electronic effects can also impact stereoselectivity. An electron-withdrawing group at a remote position can destabilize the oxocarbenium ion intermediate, potentially shifting the mechanism towards a more SN2-like pathway and influencing the anomeric ratio. nih.govnih.gov The presence of benzyl groups, as in Ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside, generally classifies it as an "armed" donor.
The strategic placement of electron-withdrawing or electron-donating protecting groups on the glycosyl donor allows for the fine-tuning of its reactivity and can be a tool to control the stereochemical outcome of glycosylation reactions. nih.govmdpi.com
Hydrogen-Bond-Mediated Aglycone Delivery (HAD) in Stereoselective Glycosylation
Hydrogen-bond-mediated aglycone delivery (HAD) is a strategy to control the stereoselectivity of glycosylation reactions. nih.govrsc.org This method involves the use of a glycosyl donor equipped with a protecting group capable of forming a hydrogen bond with the glycosyl acceptor, such as a picoloyl group. rsc.orglookchem.com This hydrogen bonding brings the acceptor into close proximity to a specific face of the donor, leading to a facially selective glycosidic bond formation. lookchem.comnih.gov
While the subject compound, Ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside, does not inherently possess a hydrogen-bond-directing group, this strategy can be applied by modifying the protecting groups on the donor. For instance, replacing one of the benzyl groups with a picoloyl group would enable the use of the HAD strategy to favor the formation of a specific anomer. rsc.orglookchem.com The success of this method depends on the formation of a stable hydrogen-bonded complex between the donor and acceptor prior to activation. lookchem.com
Mechanistic Investigations of Glycosidic Bond Formation
The mechanism of glycosidic bond formation is complex and has been the subject of extensive research. buchhaus.chresearchgate.net It is generally accepted that the reaction proceeds through a spectrum of intermediates, ranging from contact ion pairs to solvent-separated ion pairs and free oxocarbenium ions. nih.gov The exact nature of the intermediate depends on the specific reaction conditions.
For thioglycosides like Ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside, activation with a thiophilic promoter leads to the departure of the ethylthio group and the formation of a reactive glycosyl cation intermediate. researchgate.net The stereochemical fate of this intermediate is then determined by the factors discussed above.
Mechanistic studies often employ a combination of experimental techniques, such as kinetic studies and characterization of reaction intermediates, and computational methods. researchgate.net For example, crossover experiments using labeled donors can provide insights into whether the reaction proceeds through an intermolecular or intramolecular pathway. acs.org The Hammett relationship has also been used to study the electronic effects of substituents on the aglycon of thioglycosides, providing information about the transition state of the reaction. nih.gov
Proposed Reaction Pathways and Intermediates (e.g., Glycosyl Oxocarbenium Ions, Sulfonium Ions)
The activation of this compound as a glycosyl donor is believed to proceed through a series of reactive intermediates, consistent with the general mechanism for thioglycoside activation. The reaction is typically initiated by a thiophilic promoter, which interacts with the sulfur atom of the thioglycoside.
A plausible mechanistic pathway involves the initial formation of a glycosyl sulfonium ion . This occurs when the promoter, often an electrophilic species, coordinates to the anomeric sulfur atom. This coordination enhances the leaving group ability of the ethylthio moiety.
Following the formation of the sulfonium ion, the departure of the ethylthio group can lead to the generation of a highly reactive glycosyl oxocarbenium ion . This intermediate is characterized by a positive charge that is delocalized between the anomeric carbon and the ring oxygen atom. The stereochemical outcome of the glycosylation reaction is largely determined by the conformation of this oxocarbenium ion and the trajectory of the incoming nucleophile (the glycosyl acceptor). The reaction mechanism for thioglycosides is generally considered to exist on a continuum between a fully dissociative SN1-like pathway, proceeding through a discrete oxocarbenium ion, and an associative SN2-like pathway, where the nucleophile attacks as the leaving group departs. For many thioglycoside donors, the mechanism is believed to be closer to the S_N_1 end of the spectrum. nih.gov
The presence of benzyl protecting groups at the O-2, O-3, and O-4 positions of the glucopyranoside ring can influence the stability and reactivity of these intermediates. While benzyl groups are generally considered non-participating, their steric and electronic effects can impact the conformation of the pyranose ring and the accessibility of the anomeric center to the incoming nucleophile.
Kinetic and Thermodynamic Considerations in Glycosylation Efficiency
The efficiency of a glycosylation reaction is governed by both kinetic and thermodynamic factors. Kinetically, the rate of the reaction is dependent on the activation energy required to form the transition state leading to the glycosyl oxocarbenium ion or the S_N_2-like transition state. The reactivity of this compound as a glycosyl donor is influenced by several factors, including the nature of the promoter, the solvent, the temperature, and the nucleophilicity of the glycosyl acceptor.
Detailed thermodynamic parameters for glycosylation reactions involving this compound have not been extensively reported. Such data would be valuable for optimizing reaction conditions and improving the yields of desired oligosaccharide products.
Computational Studies on Conformation and Reactivity at the Transition State
Computational chemistry provides a powerful tool for investigating the transient species and transition states that are often difficult to characterize experimentally. Density Functional Theory (DFT) and other computational methods can be used to model the conformational preferences of the glycosyl donor, the structure of the key intermediates (such as the glycosyl oxocarbenium ion), and the geometry of the transition state for glycosidic bond formation.
These computational studies can provide valuable insights into the factors that control the stereoselectivity of the glycosylation reaction. For example, the relative energies of different conformations of the oxocarbenium ion and the energy barriers for nucleophilic attack from the α- and β-faces can be calculated to predict the anomeric ratio of the product.
Despite the potential of computational chemistry to elucidate the mechanistic details of glycosylation reactions, specific computational studies focusing on the conformation and reactivity of the transition state for this compound are not prominently featured in the available literature. Such studies would be instrumental in providing a more detailed understanding of the factors governing its reactivity and selectivity as a glycosyl donor.
Applications of Ethyl 2,3,4 Tri O Benzyl B D Thioglucopyranoside in Complex Carbohydrate Synthesis
Building Block for Oligosaccharide Assembly
The primary application of Ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside is as a glycosyl donor in the stepwise synthesis of oligosaccharides. The thioethyl group at the anomeric position is stable to a wide range of reaction conditions used for manipulating protecting groups, yet it can be selectively activated by thiophilic promoters to initiate glycosylation.
The construction of disaccharides and larger oligosaccharides relies on the coupling of a glycosyl donor, such as Ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside, with a suitable glycosyl acceptor (a sugar molecule with a free hydroxyl group). The reaction is mediated by a promoter system that activates the thioglycoside. Common promoters include N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), or methyl triflate (MeOTf). nih.gov The benzyl (B1604629) protecting groups on the donor enhance its reactivity, facilitating efficient bond formation.
The choice of promoter and reaction conditions can be tailored to optimize yield and stereoselectivity. For instance, the coupling of an armed per-O-benzylated thioglucoside donor with a glycosyl acceptor can proceed in high yield to form the desired disaccharide linkage. nih.gov This fundamental reaction can be applied iteratively to build up complex oligosaccharide chains.
Beyond self-condensation or coupling with other glucose units, Ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside can serve as a core structure onto which other biologically important monosaccharides are added. Alternatively, analogous thioglycosides of other sugars are used as donors to build heterooligosaccharides.
L-Fucose: L-Fucose is a deoxysugar crucial for many biological recognition events. Thioglycoside donors of fucose, such as Ethyl 2,3,4-tri-O-benzyl-1-thio-α-L-fucopyranoside, are employed as effective donors to install fucose units onto an acceptor. nih.govbiosynth.com For example, the coupling of this fucosyl donor with a glucopyranoside acceptor can produce a fucosylated disaccharide in high yield. nih.gov The synthesis of such structures is vital for studying cell-cell recognition and inflammation.
Mannosamine (B8667444): Mannosamine and its derivatives are key components of sialic acids and bacterial polysaccharides. The synthesis of oligosaccharides containing mannosamine is challenging but can be achieved using thioglycoside donors. researchgate.net Specialized mannosamine thioglycosides, equipped with appropriate protecting groups, are used to form the challenging β-mannosaminidic linkage, which is present in biologically important structures like the capsular polysaccharide of Streptococcus pneumoniae. researchgate.net
Construction of Glycoconjugates and Glycomimetics
Glycoconjugates, such as glycolipids and glycopeptides, are fundamental to cellular communication and immunology. Ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside serves as a key precursor for the glycan portion of these complex molecules.
Glycolipids: The synthesis of glycolipid analogues involves coupling a glycosyl donor with a lipid or lipid-like acceptor. For instance, a thioglucoside donor can be activated and reacted with a lipid alcohol, such as a derivative of ceramide or diacylglycerol, to form the characteristic glycosidic bond of a glycolipid. nih.gov Subsequent removal of the benzyl protecting groups yields a synthetic glycolipid that can be used to study membrane biology or as an immunological probe.
Glycopeptides: The chemical synthesis of glycopeptides, which are segments of glycoproteins, often employs a building block approach. nih.gov In this strategy, a glycosylated amino acid (e.g., serine or threonine) is first prepared. Ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside can be coupled to a protected serine or threonine derivative. This resulting glycosylated amino acid is then incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov This method allows for the creation of homogeneous glycopeptides with defined glycan structures, which is essential for studying the roles of protein glycosylation.
Intramolecular glycosylation is a sophisticated strategy used to control the stereochemistry of newly formed glycosidic bonds, particularly for creating challenging 1,2-cis linkages. researchgate.net This approach involves tethering the glycosyl acceptor to the glycosyl donor. Upon activation of the thioglycoside, the glycosylation occurs intramolecularly, with the stereochemical outcome directed by the conformational constraints of the tethered intermediate.
While technically demanding, this strategy provides a powerful method for achieving high stereoselectivity. researchgate.net Serendipitous intramolecular reactions, such as the formation of a 1,6-anhydro derivative from an attempted benzylation of a thioglucoside, have provided insight into the mechanisms and feasibility of such cyclizations. nih.gov These observations help in designing sophisticated building blocks where a temporary tether links the donor and acceptor moieties to guide the glycosylation event.
Utility in Armed-Disarmed Glycosylation Strategies
The concept of "armed-disarmed" glycosylation is a cornerstone of modern oligosaccharide synthesis, enabling the selective activation of one thioglycoside donor in the presence of another. nih.gov This strategy relies on the electronic effects of the protecting groups on the glycosyl donor.
Ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside is considered an "armed" donor. The benzyl ether groups are electron-donating, which increases the electron density at the anomeric center. This electronic enrichment destabilizes the intermediate oxacarbenium ion, thereby increasing the reactivity of the donor.
In contrast, a "disarmed" donor contains electron-withdrawing protecting groups, such as acyl groups (e.g., benzoyl or acetyl). These groups decrease the reactivity of the donor. By pairing an armed donor with a disarmed acceptor (which also functions as a thioglycoside), a chemoselective glycosylation can be achieved. A mild promoter will activate the armed donor without affecting the disarmed one. The resulting disaccharide, now containing the disarmed thioglycoside, can then be activated in a subsequent step using a more powerful promoter to couple with another acceptor. nih.gov This powerful strategy allows for the efficient, one-pot assembly of complex oligosaccharides.
Contributions to Automated Glycan Synthesis Platforms
The advent of automated glycan assembly (AGA) has revolutionized the synthesis of complex carbohydrates, transforming a once laborious and time-consuming process into a more streamlined and efficient endeavor. At the heart of this technology is the use of well-defined monosaccharide building blocks, designed for sequential addition to a growing oligosaccharide chain on a solid support. Among these, ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside has emerged as a valuable glycosyl donor, particularly in the synthesis of β-linked glucans.
The utility of ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside in automated platforms stems from several key features. The ethylthio group at the anomeric position serves as a stable yet readily activated leaving group, allowing for controlled glycosylation reactions. The benzyl ether protecting groups at the C2, C3, and C4 positions are robust and withstand the various reaction conditions employed during the iterative cycles of automated synthesis. This stability is crucial to prevent unwanted side reactions and ensure the regioselective formation of the desired glycosidic linkages.
A significant application of this building block is in the automated solid-phase synthesis of β-(1,3)-glucans, a class of polysaccharides with important immunological properties. nih.gov In a notable example, the automated synthesis of a β-(1,3)-glucan dodecasaccharide was achieved, demonstrating the efficiency and reliability of using such thioglycoside donors. nih.gov While the specific donor in this published work was a related thioglycoside, the principles and reaction conditions are directly applicable to ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside. The synthesis of such complex structures highlights the capability of automated platforms to assemble lengthy oligosaccharides with high fidelity.
The automated synthesis process typically involves a series of iterative steps controlled by a synthesizer. These steps include the coupling of the glycosyl donor to the resin-bound acceptor, capping of any unreacted hydroxyl groups, and deprotection to reveal a new hydroxyl group for the next glycosylation cycle. The choice of glycosyl donor, such as ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside, is critical to the success of each coupling step.
The following interactive data table summarizes the key aspects of an automated synthesis of a β-(1,3)-glucan dodecasaccharide, a process where ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside would be a suitable building block.
| Parameter | Value | Reference |
| Target Oligosaccharide | β-(1,3)-Glucan Dodecasaccharide | nih.gov |
| Synthesis Platform | Automated Solid-Phase Synthesizer | nih.gov |
| Glycosyl Donor Type | Thioglycoside | nih.gov |
| Average Yield per Step | 88% | nih.gov |
| Total Synthesis Time | 56 hours | nih.gov |
| Stereoselectivity | Stereoselective | nih.gov |
The successful automated synthesis of complex glycans like the β-(1,3)-glucan dodecasaccharide underscores the importance of well-designed building blocks. nih.gov Ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside, with its favorable combination of protecting groups and an activatable leaving group, is a prime example of a monosaccharide derivative that significantly contributes to the capabilities of automated glycan synthesis platforms, enabling the efficient construction of biologically important oligosaccharides.
Advanced Research Perspectives and Future Directions
Development of Next-Generation Thioglycoside Donors
The evolution of thioglycoside donors beyond classical structures like Ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside is a key area of research. The goal is to create donors with tailored reactivity, enhanced stability, and amenability to more sophisticated synthetic strategies such as automated glycan assembly. researchgate.net
Key research thrusts include:
Latent-Active Glycosylation: This strategy involves using a "latent" thioglycoside donor that is stable under a specific set of conditions but can be chemically converted into an "active" donor for a subsequent glycosylation step. For example, 4-(p-Methoxyphenyl)-4-pentenylthioglycosides (MPTGs) have been developed as donors that are activated by acid. nsf.gov A corresponding vinyl halide-bearing thioglycoside can serve as a latent donor, which is unreactive to the acid but can be converted to an active MPTG via a Suzuki coupling, enabling the synthesis of a model trisaccharide. nsf.gov
Strain-Release Glycosylation: A novel approach utilizes rationally designed donors such as ortho-2,2-dimethoxycarbonylcyclopropylbenzyl (CCPB) thioglycosides. These donors are stable yet highly reactive, activated by the catalytic ring-opening of a donor–acceptor cyclopropane. nih.gov This method provides an orthogonal activation strategy to conventional donors, allowing for controlled one-pot glycosylation reactions to expeditiously assemble complex glycans. nih.gov
Novel Anomeric Leaving Groups: Research is ongoing to develop new anomeric thio-substituents that offer unique activation profiles. S-Indolyl (SIn) and N-alkylated SIn derivatives have been explored as new leaving groups. umsl.edu Further investigation led to the development of 3,3-difluoroindolylthio (SFox) imidates, which have demonstrated high efficiency in both 1,2-trans and 1,2-cis glycosylations. umsl.edu These new donors aim to address drawbacks of traditional systems, such as the need for large excesses of activators. umsl.eduresearchgate.net
These next-generation donors represent a shift towards more strategic and efficient glycan synthesis, where the donor itself is an active participant in controlling the reaction pathway.
Exploration of Novel Activating Systems for Enhanced Efficiency and Stereocontrol
The activation of the stable thioglycosidic bond is a critical step in glycosylation. researchgate.netresearchgate.net While classical promoters like N-iodosuccinimide (NIS)/triflic acid (TfOH) are effective, research is focused on developing milder, more efficient, and more selective activating systems to minimize side reactions and improve stereocontrol. researchgate.netnih.gov
Recent advancements in activator development include:
Catalytic Metal Systems: Various metal salts have been shown to be effective promoters for thioglycoside activation, often in catalytic amounts. Gold(III) chloride (AuCl₃) has been used as a versatile catalyst that is compatible with various protecting groups and even substrates containing olefinic motifs. nih.gov This system allows for glycosylation at room temperature with low catalyst loading (3 mol%) and no need for co-promoters. nih.gov Other metal salts, including copper(II) bromide (CuBr₂), palladium(II) bromide, and bismuth triflate (Bi(OTf)₃), have also been successfully employed. acs.orgacs.orgmdpi.com
Combined Reagent Systems: Novel combinations of reagents can offer synergistic effects. A system of stoichiometric N-bromosuccinimide (NBS) and catalytic Bi(OTf)₃ has been developed for the rapid and efficient activation of a wide variety of thioglycoside donors. acs.orgacs.org
Mild Alkylation Conditions: An alternative to thiophilic promoters is activation via alkylation of the anomeric sulfur. A method using benzyl (B1604629) trichloroacetimidate (B1259523) in the presence of catalytic triflic acid has been developed. nih.gov This system is effective for highly reactive substrates and uses a milder, less toxic alkylating agent than traditional reagents like methyl triflate. nih.gov
The table below summarizes some novel activating systems and their key features.
| Activating System | Key Features | Donor/Acceptor Scope | Reference(s) |
| AuCl₃ (catalytic) | Mild, room temperature reaction; compatible with alkenes and acid-sensitive groups; stereoselectivity can be tuned by solvent choice. | Activates both armed and disarmed donors with a wide variety of acceptors. | nih.gov |
| CuBr₂ / TfOH | Suitable for reactive donors when used alone; addition of TfOH allows activation of less reactive donors. | Broad scope investigated with various thioglycoside donors and acceptors. | mdpi.com |
| NBS / Bi(OTf)₃ (catalytic) | Rapid and efficient activation. | Effective for a wide variety of thio- and selenoglycoside donors. | acs.orgacs.org |
| Benzyl trichloroacetimidate / TfOH | Milder alkylating conditions; avoids highly toxic reagents. | Excellent yields with reactive substrates; modest with unreactive partners. | nih.gov |
These new systems provide chemists with a larger toolbox to activate thioglycosides like Ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside with greater precision and under milder conditions.
Interdisciplinary Research at the Interface of Synthetic Chemistry and Glycobiology
The convergence of synthetic carbohydrate chemistry and glycobiology is creating powerful new ways to probe and manipulate biological systems. rsc.org Thioglycosides are not only building blocks for creating biological probes but can also function as biological effectors themselves.
Thioglycosides as Metabolic Decoys: Synthetic thioglycosides have been shown to function as potent metabolic decoys. nih.gov When introduced to cells, N-acetylglucosamine (GlcNAc) thioglycosides can intercept enzymes in glycosylation pathways, leading to the truncation of cell-surface N- and O-linked glycans. Because they are more resistant to hydrolysis by cellular enzymes than their O-glycoside counterparts, they are effective at much lower concentrations. This approach has been used to reduce the expression of the sialyl Lewis-X epitope on leukocytes, thereby inhibiting cell adhesion and inflammatory responses. nih.gov
Chemoenzymatic Synthesis: Combining the flexibility of chemical synthesis with the high selectivity of enzymes offers an efficient route to complex glycans. rsc.org Thioglycosides can be used in the chemical synthesis of a core glycan structure, which is then further elaborated by glycosyltransferases to install specific sugar units. researchgate.net This approach leverages the stability of the thioglycoside during chemical steps, with the anomeric thioethyl group being removed or modified at a later stage. Mutant glycosidases, known as "thioglycoligases," have also been developed to directly synthesize thioglycosidic bonds, further bridging the gap between chemical and biological synthesis. researchgate.net
These interdisciplinary efforts are essential for translating the power of synthetic chemistry into new biological insights and potential therapeutic strategies.
Computational Chemistry in Predicting Glycosylation Outcomes and Designing New Donors
Predicting the stereochemical outcome of a glycosylation reaction is a significant challenge due to the many factors that influence it. rsc.org Computational chemistry is emerging as a powerful tool to address this complexity and to guide the rational design of new synthetic strategies. nih.gov
Predicting Stereoselectivity: Machine learning algorithms, such as random forest, are being trained on datasets of glycosylation reactions to predict stereochemical outcomes. rsc.org These models incorporate a wide range of variables, including the structures of the donor, acceptor, and catalyst, as well as reaction conditions like solvent and temperature. By quantifying the steric and electronic contributions of all participants, these models can accurately predict stereoselectivity for new, unseen reaction combinations and help identify novel ways to control the reaction. rsc.org
Rational Donor Design: The ultimate goal is to use computational tools not just to predict the outcomes of existing systems but to design entirely new donors with desired properties. nih.gov By modeling the transition states of glycosylation reactions, chemists can design modifications to the leaving group or protecting groups of a thioglycoside donor to favor a specific stereochemical outcome or to enhance its reactivity in a predictable manner.
The integration of computational modeling into synthetic planning promises to accelerate the development of new glycosylation methodologies and make the synthesis of complex glycans more predictable and efficient.
Q & A
Q. What are the key synthetic strategies for Ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside, and how do protective groups influence its reactivity?
- Methodological Answer : The synthesis typically involves sequential benzylation of hydroxyl groups on the glucose backbone. Benzyl groups act as temporary protective groups to prevent undesired side reactions during glycosylation or functionalization steps . For example, the benzylidene group at the 4,6-positions stabilizes the pyranose ring, enabling selective reactivity at the 2- and 3-positions. Reaction conditions (e.g., BF₃·Et₂O as a catalyst in anhydrous dichloromethane) are critical for optimizing yields .
Table 1 : Common Protective Groups and Their Roles
| Protective Group | Position(s) | Role in Synthesis |
|---|---|---|
| Benzyl (Bn) | 2,3,4 | Prevents oxidation, enables selective glycosylation |
| Benzylidene | 4,6 | Stabilizes ring structure, directs reactivity to C2/C3 |
Q. Which analytical techniques are most effective for characterizing Ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regioselectivity and stereochemistry. For example, downfield shifts in ¹H NMR (~δ 4.8–5.2 ppm) indicate benzyl-protected hydroxyls . Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration in crystalline derivatives .
Q. How is this compound utilized as a substrate analogue in glycosidase studies?
- Methodological Answer : The thioglycosidic bond (C1-S) mimics natural O-glycosidic bonds but resists enzymatic hydrolysis, making it a stable probe for glycosidase active sites. Researchers use kinetic assays (e.g., Michaelis-Menten analysis) to measure inhibition constants (Kᵢ) and identify transition-state analogs .
Advanced Research Questions
Q. How can researchers resolve discrepancies in glycosylation yields when using Ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside as a donor?
- Methodological Answer : Yield variations often stem from competing side reactions (e.g., aglycone transfer or hydrolysis). To mitigate:
- Use anhydrous solvents (e.g., CH₂Cl₂) and molecular sieves to exclude moisture .
- Optimize promoter systems (e.g., NIS/TfOH vs. BF₃·Et₂O) for specific acceptor substrates .
- Monitor reaction progress via TLC or HPLC to identify intermediate byproducts .
Q. What strategies are recommended for designing enzyme inhibition studies with this compound?
- Methodological Answer :
- Step 1 : Perform molecular docking simulations to predict binding interactions with target glycosidases.
- Step 2 : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Step 3 : Validate inhibitory activity via competitive assays with fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) .
Q. How does the choice of benzyl vs. acetyl protective groups impact downstream applications in glycoconjugate synthesis?
- Methodological Answer : Benzyl groups are stable under acidic conditions but require hydrogenolysis (H₂/Pd-C) for removal, which may reduce sulfur-containing linkages. Acetyl groups, while easier to remove (e.g., Zemplén deacetylation), offer less steric hindrance during glycosylation. A hybrid approach (e.g., benzyl for long-term stability, acetyl for transient protection) is often employed .
Table 2 : Protective Group Comparison
| Group | Stability | Deprotection Method | Compatibility with Thioglycosides |
|---|---|---|---|
| Benzyl | High | H₂/Pd-C | Moderate (risk of S-bond cleavage) |
| Acetyl | Moderate | Base (e.g., NaOMe) | High |
Q. What are the challenges in synthesizing oligosaccharides using this thioglucopyranoside derivative, and how can they be addressed?
- Methodological Answer : Challenges include:
- Low reactivity of thioglycosides : Activate with thiophilic promoters (e.g., Ph₂SO/Tf₂O) .
- Stereochemical control : Use chiral auxiliaries or temperature-modulated anomeric effects .
- Purification of hydrophilic products : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for Ethyl 2,3,4-tri-O-benzyl-β-D-thioglucopyranoside derivatives?
- Methodological Answer : Discrepancies in coupling constants (e.g., J_H1-H2) may arise from conformational flexibility or solvent effects. To resolve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
